molecular formula C16H19Cl2NO5 B12809155 Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate CAS No. 5472-72-0

Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate

Cat. No.: B12809155
CAS No.: 5472-72-0
M. Wt: 376.2 g/mol
InChI Key: UWNJQTCOLIEBCW-UHFFFAOYSA-N
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Description

NSC 29452 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of NSC 29452 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to increase the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for NSC 29452 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective on a larger scale.

Chemical Reactions Analysis

NSC 29452 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: NSC 29452 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 29452.

Scientific Research Applications

NSC 29452 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.

    Medicine: NSC 29452 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which NSC 29452 exerts its effects involves specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

NSC 29452 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or chemical structures. The comparison often focuses on differences in reactivity, stability, and applications, providing insights into why NSC 29452 is preferred for certain uses.

Some similar compounds include:

    NSC 12345: Known for its similar reactivity in oxidation reactions.

    NSC 67890: Shares structural similarities but differs in its biological activity.

    NSC 11223: Used in similar industrial applications but with different reaction conditions.

Properties

CAS No.

5472-72-0

Molecular Formula

C16H19Cl2NO5

Molecular Weight

376.2 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2,4-dichlorophenyl)methyl]propanedioate

InChI

InChI=1S/C16H19Cl2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20)

InChI Key

UWNJQTCOLIEBCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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